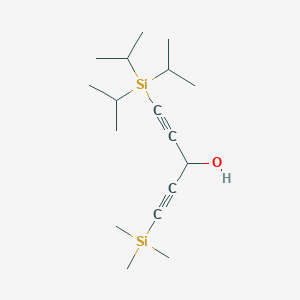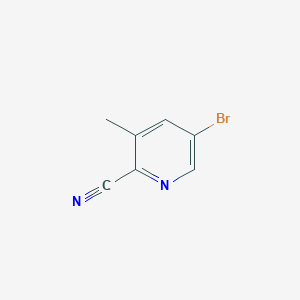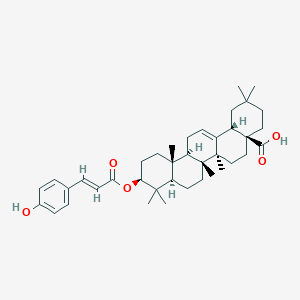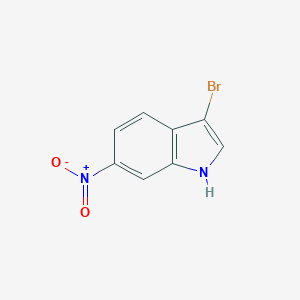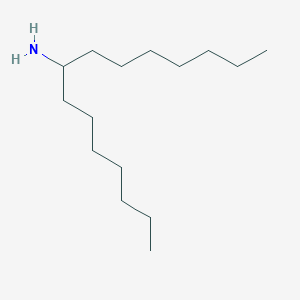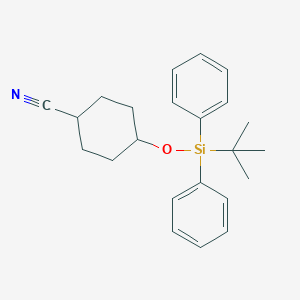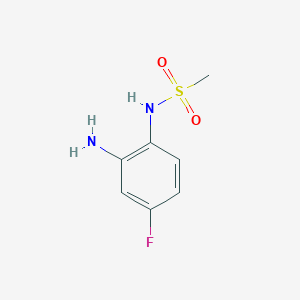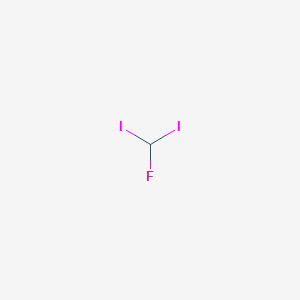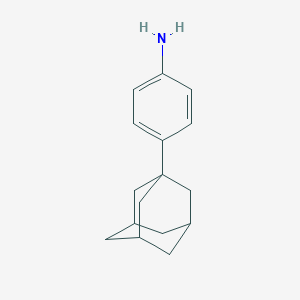
4-(1-Adamantyl)aniline
Vue d'ensemble
Description
4-(1-Adamantyl)aniline is a chemical compound with the molecular formula C16H21N . It is also known by other names such as 4-(adamantan-1-yl)aniline and 4-Adamantan-1-yl-phenylamine . The molecular weight of this compound is 227.34 g/mol .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been reported . These polymers are synthesized using typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Molecular Structure Analysis
The molecular structure of 4-(1-Adamantyl)aniline is characterized by a rigid adamantane moiety attached to an aniline group . The InChI key for this compound is JMBDVVUBXKXCIU-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of polymers carrying adamantyl substituents involves the addition polymerization of adamantyl-containing vinyl monomers . In several cases, the introduced adamantyl groups afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(1-Adamantyl)aniline include a molecular weight of 227.34 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 227.167399674 g/mol . The topological polar surface area is 26 Ų .Applications De Recherche Scientifique
-
Field : Organic & Biomolecular Chemistry
- Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
- Results : Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
-
- Application : Unsaturated adamantane derivatives are used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various techniques, including reduction, addition, and dehydrogenation .
- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
-
- Application : Vinyl-disubstituted adamantanes, a type of unsaturated adamantane derivative, can be used as nanowires to link semiconductor contact surfaces .
- Methods : The synthesis of vinyl-disubstituted adamantanes involves various techniques, including reduction, addition, and dehydrogenation .
- Results : The successful synthesis of these compounds provides a new method for connecting semiconductor contact surfaces, which could have significant implications for the development of nanoscale devices .
-
- Application : 1-Benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can be reduced to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This compound has potential applications in various areas of synthetic chemistry .
- Methods : The synthesis involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene .
- Results : The reaction yields 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .
-
- Application : Adamantane derivatives are used in the creation of new materials based on natural and synthetic nanodiamonds . These materials have potential applications in various scientific and practical purposes .
- Methods : The synthesis of these materials involves the use of unsaturated adamantane derivatives, which offer extensive opportunities for their utilization as starting materials .
- Results : The development of these new materials based on natural and synthetic nanodiamonds represents a significant advance in materials science .
-
- Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .
- Methods : The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Results : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Propriétés
IUPAC Name |
4-(1-adamantyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBDVVUBXKXCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344654 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Adamantyl)aniline | |
CAS RN |
1459-48-9 | |
| Record name | 4-(1-Adamantyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

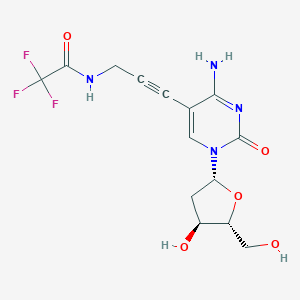
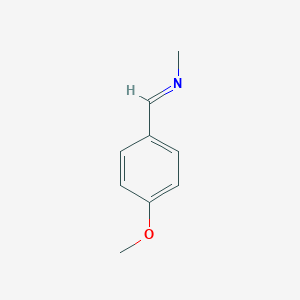
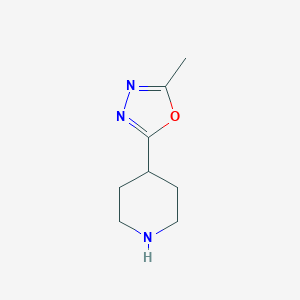
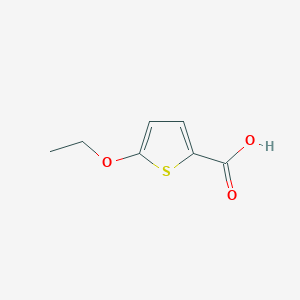
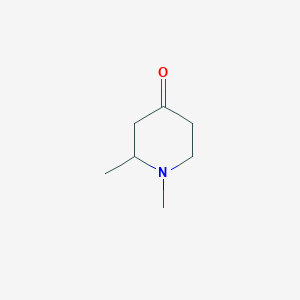
![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)
